molecular formula C17H18N2O2S2 B2643526 N'-[3-(methylsulfanyl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide CAS No. 2415526-22-4

N'-[3-(methylsulfanyl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide

Cat. No.: B2643526
CAS No.: 2415526-22-4
M. Wt: 346.46
InChI Key: VZDSXZLTEDUQSR-UHFFFAOYSA-N
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Description

N’-[3-(methylsulfanyl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide is a complex organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a thiophenyl-cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(methylsulfanyl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the phenyl ring substituted with a methylsulfanyl group, followed by the introduction of the thiophenyl-cyclopropyl moiety. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of method depends on the desired production volume and the specific requirements of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and cost-effectiveness in industrial production.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(methylsulfanyl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction conditions may vary depending on the desired product and the specific oxidizing agent used.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure settings.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions may result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N’-[3-(methylsulfanyl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-[3-(methylsulfanyl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Methylsulfanyl)phenyl]-N’-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-piperidinyl)ethyl]ethanediamide
  • N’-[3-(methylsulfanyl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide

Uniqueness

N’-[3-(methylsulfanyl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields of research. The presence of both the methylsulfanyl and thiophenyl-cyclopropyl moieties provides opportunities for diverse chemical modifications and functionalization, making it a valuable compound for scientific exploration.

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-22-14-4-2-3-13(9-14)19-16(21)15(20)18-11-17(6-7-17)12-5-8-23-10-12/h2-5,8-10H,6-7,11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDSXZLTEDUQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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